16-Aminohexadecanoic acid

Descripción general

Descripción

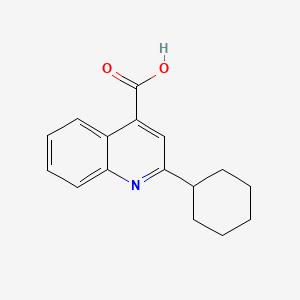

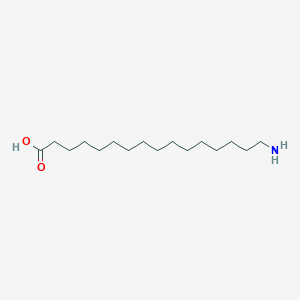

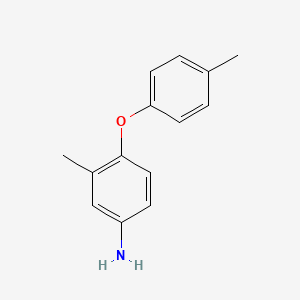

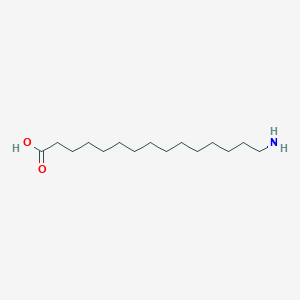

16-Aminohexadecanoic acid is a unique synthetic fatty acid derivative characterized by its long hydrocarbon chain (C16) and a primary amine functional group at the ω-end . This distinctive structure provides diverse opportunities for chemical modifications, enabling a wide range of applications in pharmaceutical research .

Synthesis Analysis

The new polyamide nylon 16 was produced by polycondensation of this compound in bulk at 210°C . The monomer was obtained by ring-opening hydrolysis of 2-azacycloheptadecanone which was prepared from commercial 8-cyclohexadecen-1-one through a four-step synthesis route .

Molecular Structure Analysis

The chemical formula of this compound is C16H33NO2 . It has a molecular weight of 271.40 .

Chemical Reactions Analysis

The amino group (NH2) of this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .

Physical And Chemical Properties Analysis

This compound is an alkane chain with terminal carboxylic acid and amine groups .

Aplicaciones Científicas De Investigación

PROTAC Linker

16-Aminohexadecanoic acid can be used as a PROTAC linker in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Drug Molecule Design

As a versatile building block, this compound can be utilized to design and synthesize novel drug molecules . The unique structure of this compound provides diverse opportunities for chemical modifications .

Prodrug Synthesis

This compound can also be used in the synthesis of prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug .

Bioconjugate Synthesis

The compound can be used in the synthesis of bioconjugates . Bioconjugates are hybrid molecules that combine a biomolecule and another molecule (which could be a drug, a protein, a fluorophore, etc.) to improve the properties of the drug or other molecule .

Chemical Reaction with Carboxylic Acids

The amino group (NH2) of this compound is reactive with carboxylic acids . This property can be exploited in various chemical reactions and syntheses .

Chemical Reaction with Activated NHS Esters

This compound can react with activated NHS esters . NHS esters are commonly used in bioconjugation chemistry to link carboxylic acids and amines .

Chemical Reaction with Carbonyls

The amino group (NH2) of this compound is reactive with carbonyls (ketone, aldehyde) etc . This reactivity can be used in various chemical reactions and syntheses .

Formation of Stable Amide Bond

The terminal carboxylic acid of this compound can react with primary amine groups of activated NHS ester to form a stable amide bond . This property is particularly useful in peptide synthesis and other biological applications .

Mecanismo De Acción

Target of Action

16-Aminohexadecanoic acid is primarily used as a PROTAC linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The compound has an alkane chain with terminal carboxylic acid and amine groups . The amino group (NH2) is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups of activated NHS ester to form a stable amide bond . These reactions allow this compound to link the E3 ligase recruiting moiety and the protein-targeting moiety of a PROTAC, facilitating the degradation of the target protein .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the target protein of the PROTAC it is part of. By enabling the degradation of specific proteins, it can influence a variety of cellular processes .

Pharmacokinetics

As a component of protacs, its pharmacokinetic properties would be influenced by the other components of the protac, as well as the specific properties of the target protein .

Result of Action

The result of this compound’s action is the degradation of the target protein of the PROTAC it is part of . This can have a variety of effects at the molecular and cellular level, depending on the role of the degraded protein .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

16-aminohexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGFZBNNVXTCLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312375 | |

| Record name | 16-Aminohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17437-22-8 | |

| Record name | 16-Aminohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17437-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Aminohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)

![rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans](/img/structure/B3109567.png)

![6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B3109591.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)

![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)